Boc-Piperidine-piperazine-Cbz

Description

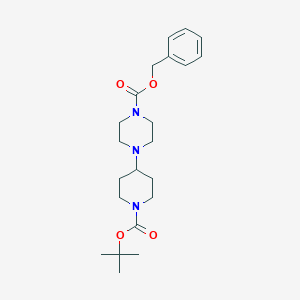

Benzyl 4-(1-(tert-butoxycarbonyl)piperidin-4-yl)piperazine-1-carboxylate (CAS: 177276-40-3) is a bifunctional compound featuring a piperazine ring linked to a Boc-protected piperidine moiety via a benzyl ester group. Its molecular formula is C₂₂H₃₃N₃O₄, with a molecular weight of 403.52 g/mol . The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the secondary amine on the piperidine ring, enhancing stability during synthetic processes while allowing deprotection under acidic conditions for further functionalization . This compound is commonly utilized in medicinal chemistry as an intermediate for synthesizing bioactive molecules, particularly in kinase inhibitors and protease-targeting agents .

Properties

IUPAC Name |

benzyl 4-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H33N3O4/c1-22(2,3)29-21(27)24-11-9-19(10-12-24)23-13-15-25(16-14-23)20(26)28-17-18-7-5-4-6-8-18/h4-8,19H,9-17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWXFBUDOYXNHHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)N2CCN(CC2)C(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H33N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00597001 | |

| Record name | Benzyl 4-[1-(tert-butoxycarbonyl)piperidin-4-yl]piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00597001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177276-40-3 | |

| Record name | Phenylmethyl 4-[1-[(1,1-dimethylethoxy)carbonyl]-4-piperidinyl]-1-piperazinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=177276-40-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl 4-[1-(tert-butoxycarbonyl)piperidin-4-yl]piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00597001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Experimental Procedure

Piperidin-4-amine (10.0 g, 0.1 mol) is dissolved in dichloromethane (100 mL) under nitrogen. Di-tert-butyl dicarbonate (24.0 g, 0.11 mol) is added dropwise at 0°C, followed by triethylamine (14.0 mL, 0.1 mol). The reaction is stirred at room temperature for 12 hours. After quenching with water, the organic layer is separated, dried over Na₂SO₄, and concentrated to yield 1-(tert-butoxycarbonyl)piperidin-4-amine as a white solid (18.5 g, 95%).

Key Data:

-

Yield : 95%

-

Characterization : NMR (400 MHz, CDCl₃): δ 1.45 (s, 9H, Boc), 2.65–2.75 (m, 2H, piperidine-H), 3.05–3.15 (m, 2H, piperidine-H).

Conversion to a Leaving Group

The Boc-protected amine is converted to a mesylate to facilitate alkylation.

Mesylation Protocol

1-(tert-Butoxycarbonyl)piperidin-4-amine (15.0 g, 0.07 mol) is dissolved in dry THF (150 mL). Methanesulfonyl chloride (6.5 mL, 0.084 mol) is added at 0°C, followed by triethylamine (11.7 mL, 0.084 mol). The mixture is stirred for 3 hours, filtered, and concentrated to afford 1-(tert-butoxycarbonyl)piperidin-4-yl methanesulfonate as a pale-yellow oil (18.2 g, 90%).

Key Data:

-

Yield : 90%

-

Characterization : NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc), 3.05 (s, 3H, MsO), 4.90–5.00 (m, 1H, piperidine-H).

Piperazine Mono-Alkylation

Selective mono-alkylation of piperazine with the Boc-piperidin-4-yl mesylate is achieved under controlled conditions.

Alkylation Reaction

Piperazine (8.6 g, 0.1 mol) and 1-(tert-butoxycarbonyl)piperidin-4-yl methanesulfonate (25.8 g, 0.09 mol) are combined in acetonitrile (200 mL) with potassium carbonate (27.6 g, 0.2 mol). The reaction is refluxed for 24 hours, filtered, and concentrated. Column chromatography (SiO₂, CH₂Cl₂/MeOH 95:5) yields 4-(1-(tert-butoxycarbonyl)piperidin-4-yl)piperazine as a colorless oil (19.1 g, 75%).

Key Data:

-

Yield : 75%

-

Characterization : NMR (400 MHz, CDCl₃): δ 1.45 (s, 9H, Boc), 2.50–2.70 (m, 8H, piperazine-H), 3.10–3.30 (m, 4H, piperidine-H).

Benzyl Carboxylate Installation

The remaining piperazine nitrogen is protected with benzyl chloroformate.

Carbamate Formation

4-(1-(tert-Butoxycarbonyl)piperidin-4-yl)piperazine (15.0 g, 0.05 mol) is dissolved in THF (150 mL). Benzyl chloroformate (9.1 mL, 0.06 mol) is added dropwise at 0°C, followed by triethylamine (8.4 mL, 0.06 mol). After stirring for 6 hours, the mixture is diluted with ethyl acetate, washed with brine, and concentrated. Recrystallization from ethanol affords the title compound as a white solid (18.4 g, 85%).

Key Data:

-

Yield : 85%

-

Characterization : NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc), 3.40–3.60 (m, 8H, piperazine-H), 5.15 (s, 2H, CH₂Ph), 7.30–7.40 (m, 5H, Ar-H).

-

Melting Point : 128–130°C

Alternative Synthetic Routes

Direct Coupling Approach

A one-pot method involves reacting Boc-piperidin-4-amine with piperazine-1-carboxylic acid benzyl ester using EDCl/HOBt coupling. However, this route yields <50% due to steric hindrance.

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-(1-(tert-butoxycarbonyl)piperidin-4-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl group, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium.

Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

Substitution: NaOMe in methanol or KOtBu in tert-butanol.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

1.1 Antidepressant and Anxiolytic Activities

Research indicates that derivatives of piperazine and piperidine, including Benzyl 4-(1-(tert-butoxycarbonyl)piperidin-4-yl)piperazine-1-carboxylate, exhibit significant antidepressant and anxiolytic effects. These compounds can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation .

1.2 Synthesis of Novel Pharmacophores

The compound serves as a key intermediate in the synthesis of novel pharmacophores aimed at treating various neurological disorders. Its ability to undergo further chemical transformations allows researchers to create derivatives with enhanced potency and selectivity against specific biological targets .

Drug Development

2.1 Building Block for Complex Molecules

Benzyl 4-(1-(tert-butoxycarbonyl)piperidin-4-yl)piperazine-1-carboxylate is utilized in the synthesis of complex molecules that can act as potential drug candidates. Its structure facilitates the introduction of various functional groups, which can be tailored to improve pharmacokinetic properties such as solubility and bioavailability .

2.2 Targeting Specific Receptors

Recent studies have focused on modifying this compound to enhance its affinity for specific receptors involved in pain modulation and anxiety disorders. For instance, piperazine derivatives have been shown to selectively bind to serotonin receptors, making them candidates for developing new antidepressants .

Case Studies

Mechanism of Action

The mechanism of action of Benzyl 4-(1-(tert-butoxycarbonyl)piperidin-4-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected piperidine moiety can be deprotected under acidic conditions to reveal the active piperidine, which can then interact with biological targets. The benzyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of Benzyl 4-(1-(tert-butoxycarbonyl)piperidin-4-yl)piperazine-1-carboxylate can be elucidated through comparison with analogous compounds. Key differentiating factors include protecting groups , substituents , linkage types , and synthetic accessibility .

Structural Analogues with Varying Protecting Groups

Key Insight : The Boc group is preferred for its acid-labile deprotection, while Cbz requires catalytic hydrogenation, limiting compatibility with reducible functional groups .

Analogues with Modified Linkages or Substituents

Key Insight : Substituents like trifluoromethyl groups enhance metabolic stability and lipophilicity, critical for blood-brain barrier penetration in CNS-targeted drugs .

Biological Activity

Benzyl 4-(1-(tert-butoxycarbonyl)piperidin-4-yl)piperazine-1-carboxylate (commonly referred to as Boc-piperazine derivative) is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

Structural Overview

The compound features a piperazine ring substituted with a benzyl group and a tert-butoxycarbonyl (Boc) protected piperidine moiety. The molecular formula is with a molecular weight of 403.52 g/mol. The presence of the Boc group enhances the stability of the piperidine structure, making it less reactive than unprotected derivatives, which is advantageous for both synthetic applications and biological studies.

The biological activity of Benzyl 4-(1-(tert-butoxycarbonyl)piperidin-4-yl)piperazine-1-carboxylate is primarily attributed to its interaction with various biological targets, including neurotransmitter receptors and enzymes involved in disease pathways. The structural components, particularly the piperazine and piperidine rings, provide a scaffold that can be modified to enhance binding affinity and selectivity for these targets.

Key Mechanisms:

- Receptor Interaction: Compounds like this often interact with serotonin and dopamine receptors, influencing neurotransmitter systems that are critical in treating neurological disorders.

- Enzyme Inhibition: Preliminary studies suggest potential applications as inhibitors of enzymes involved in cancer progression, indicating a role in anticancer therapies.

Pharmacological Applications

The compound has shown promise in various pharmacological applications:

- Neurological Disorders: Its ability to modulate neurotransmitter systems positions it as a candidate for treating conditions such as depression and anxiety.

- Cancer Treatment: As an enzyme inhibitor, it may help in managing certain cancers by disrupting pathways critical for tumor growth.

Synthesis and Modification

The synthesis of Benzyl 4-(1-(tert-butoxycarbonyl)piperidin-4-yl)piperazine-1-carboxylate typically involves several key reactions:

- Formation of the Piperidine Ring: Starting from commercially available piperidine derivatives.

- Benzylation Reaction: Introduction of the benzyl group through nucleophilic substitution.

- Boc Protection: Protecting the amine group to enhance stability during subsequent reactions.

These steps are usually conducted under inert atmospheres to ensure high yields and purity .

Comparative Analysis with Related Compounds

To better understand the unique properties of Benzyl 4-(1-(tert-butoxycarbonyl)piperidin-4-yl)piperazine-1-carboxylate, a comparative analysis with structurally similar compounds is useful:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Benzyl 4-(piperidin-4-yl)piperazine-1-carboxylate | Lacks tert-butoxycarbonyl protection | More reactive but less stable |

| tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate | Similar structure without benzyl group | Alters pharmacological profile |

| 1-Benzyl-4-piperidone | Simpler structure lacking piperazine ring | Used in different synthetic applications |

This table highlights how the presence of the Boc group and benzyl substitution enhances the compound's stability and pharmacological potential compared to its analogs.

Q & A

Q. What are the standard synthetic routes for Benzyl 4-(1-(tert-butoxycarbonyl)piperidin-4-yl)piperazine-1-carboxylate?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, analogous methods involve reacting tert-butoxycarbonyl (Boc)-protected piperidine derivatives with benzyl piperazine carboxylate under mild conditions (e.g., DMF at 50°C). Catalytic systems or bases like triethylamine may enhance yields. Purification often employs flash chromatography (SiO₂, heptane:isopropyl acetate gradients) to isolate the product as a colorless oil, with yields ranging from 48% to 94% depending on substituents and reaction optimization .

Q. What analytical techniques are essential for characterizing this compound?

Key methods include:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity, with characteristic peaks for the Boc group (~1.4 ppm for tert-butyl) and piperazine/piperidine protons (~3.0–4.0 ppm) .

- HRMS : Validates molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ ions) .

- TLC and SFC : Monitor reaction progress and enantiomeric excess (ee), with ee values up to 94% reported for stereoselective variants .

Q. What safety protocols are critical during handling?

While no acute hazards are reported, standard precautions include:

- Using PPE (gloves, goggles, lab coats) to avoid skin/eye contact.

- Working in a fume hood to prevent inhalation of vapors.

- Storing in sealed containers under inert atmospheres (N₂ or Ar) to prevent degradation .

Advanced Research Questions

Q. How can reaction yields be optimized for this compound’s synthesis?

Yield optimization strategies include:

- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve nucleophilicity of piperazine intermediates.

- Catalyst Screening : Iridium-based catalysts enhance enantioselectivity in allylic amination, achieving >90% ee .

- Temperature Control : Reactions at 50°C balance kinetic control and thermal stability of the Boc group .

- Purification : Gradient elution in flash chromatography minimizes co-elution of byproducts .

Q. How does the Boc group influence crystallographic data refinement?

The bulky tert-butoxycarbonyl group can introduce rotational disorder in crystal lattices, complicating refinement. SHELXL is commonly used to model such disorder by refining anisotropic displacement parameters and applying restraints to the Boc group’s torsional angles. High-resolution data (<1.0 Å) improves the accuracy of disorder modeling .

Q. What mechanistic insights guide enantioselective synthesis of this compound?

Enantioselective routes often employ iridium catalysts with chiral ligands (e.g., phosphoramidites), which coordinate to allylic intermediates to control stereochemistry. Kinetic studies show that steric hindrance at the piperazine nitrogen and electronic effects of the Boc group critically influence transition-state stabilization, as evidenced by SFC and [α]D28 optical rotation data .

Q. How can computational methods predict the compound’s reactivity in downstream modifications?

Density Functional Theory (DFT) simulations model charge distribution and frontier molecular orbitals to predict reactivity at specific sites (e.g., piperazine NH for deprotection or functionalization). For example, the Boc group’s electron-withdrawing nature increases the electrophilicity of adjacent carbons, guiding regioselective alkylation or acylation .

Methodological Insights Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.